Cas no 26983-52-8 ([1,1'-Biphenyl]-ar,ar'-diol)
[1,1'-Biphenyl]-ar,ar'-diol Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Biphenyl]-ar,ar'-diol
- (1,1'-Biphenyl)-ar,ar'-diol
- ar,ar'-Biphenyldiol (8CI)
- Biphenol
- biphenyl-2,3'-diol
- Dihydroxybiphenyl
- Diphenol
- ar,ar'-biphenyldiol
- ar,ar'-Biphenyldiol(8CI)
- Biphenol (7CI)
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- MDL: MFCD00094710
- Inchi: 1S/C12H10O2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,13-14H
- InChI Key: VZQSBJKDSWXLKX-UHFFFAOYSA-N
- SMILES: C1(C=CC=C(O)C=1)C1=CC=CC(O)=C1
Computed Properties
- Exact Mass: 186.0681
Experimental Properties
- Melting Point: 274 ºC
- PSA: 40.46
[1,1'-Biphenyl]-ar,ar'-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB318641-5 g |
3-(3-Hydroxyphenyl)phenol, 95%; . |
26983-52-8 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB318641-5g |
3-(3-Hydroxyphenyl)phenol, 95%; . |
26983-52-8 | 95% | 5g |
€1159.00 | 2024-04-18 |
[1,1'-Biphenyl]-ar,ar'-diol Suppliers
[1,1'-Biphenyl]-ar,ar'-diol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on [1,1'-Biphenyl]-ar,ar'-diol
Recent Advances in the Study of [1,1'-Biphenyl]-ar,ar'-diol (CAS: 26983-52-8) in Chemical Biology and Pharmaceutical Research
The compound [1,1'-Biphenyl]-ar,ar'-diol (CAS: 26983-52-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This biphenyl derivative, characterized by its hydroxyl groups at the aromatic positions, has demonstrated promising potential in various applications, including drug discovery, enzyme inhibition, and material science. Recent studies have focused on elucidating its molecular interactions, biological activities, and synthetic pathways, providing valuable insights for future research and development.
One of the key areas of interest is the role of [1,1'-Biphenyl]-ar,ar'-diol as a scaffold in drug design. Researchers have explored its ability to mimic natural ligands and interact with biological targets, such as kinases and receptors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy as a selective inhibitor of tyrosine kinases, which are implicated in various cancers. The study utilized molecular docking and kinetic assays to demonstrate the compound's high binding affinity and specificity, suggesting its potential as a lead compound for anticancer therapeutics.
In addition to its pharmacological applications, [1,1'-Biphenyl]-ar,ar'-diol has been investigated for its antioxidant properties. A recent publication in Free Radical Biology and Medicine reported that the compound exhibits strong radical-scavenging activity, comparable to well-known antioxidants like vitamin E. The study employed electron paramagnetic resonance (EPR) spectroscopy to quantify its ability to neutralize reactive oxygen species (ROS), making it a candidate for mitigating oxidative stress-related diseases.
Synthetic approaches to [1,1'-Biphenyl]-ar,ar'-diol have also seen advancements. A 2022 paper in Organic Letters described a novel catalytic method for its asymmetric synthesis, using palladium-catalyzed cross-coupling reactions. This method offers higher yields and enantioselectivity compared to traditional routes, addressing previous challenges in scalability and purity. Such innovations are critical for enabling large-scale production and further exploration of its applications.
Despite these promising developments, challenges remain in optimizing the bioavailability and toxicity profile of [1,1'-Biphenyl]-ar,ar'-diol. Ongoing research aims to address these issues through structural modifications and formulation strategies. For instance, a recent preprint on bioRxiv proposed the use of nanoparticle-based delivery systems to enhance its solubility and target specificity, potentially broadening its therapeutic window.
In conclusion, [1,1'-Biphenyl]-ar,ar'-diol (CAS: 26983-52-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibition to antioxidant activity, coupled with advances in synthetic methodologies, underscore its potential for future innovations. Continued interdisciplinary efforts will be essential to fully unlock its capabilities and translate findings into clinical and industrial applications.
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